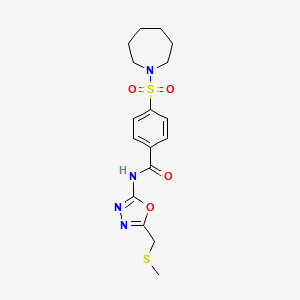

N-(3-(5-(2,4-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical drugs. The presence of the 2,4-dimethoxyphenyl and pyrazol groups could suggest potential biological activity .

Molecular Structure Analysis

The compound contains a pyrazol ring, which is a type of heterocyclic aromatic organic compound. It also contains a sulfonamide group and a 2,4-dimethoxyphenyl group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonamide, pyrazol, and 2,4-dimethoxyphenyl groups. These groups could potentially undergo various organic reactions depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could potentially increase its solubility in water .Scientific Research Applications

Synthesis and Coordination Behavior

N-(3-(5-(2,4-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is part of a broader class of compounds that have been explored for their unique chemical properties and potential applications in various scientific research areas. For instance, the synthesis and coordination behavior of para-dimethoxyphenyl-substituted bis(pyrazol-1-yl)methane ligands towards Co(II) and their reaction with Ce(IV) demonstrate the versatility of such compounds in forming complex structures through C-H activation reactions (Blasberg et al., 2010).

Antifungal Activity

The antifungal activity of related pyrazoline derivatives highlights the potential of this compound in biomedical research, especially in developing new treatments for skin diseases caused by fungi such as Microsporum canis and Trichophyton species (Bikkulova et al., 1986).

Catalytic Behavior in Transfer Hydrogenation

Compounds within the same family have been studied for their catalytic behavior, particularly in the transfer hydrogenation of ketones. This research indicates potential applications in synthetic chemistry and industrial processes, underscoring the compound's role in facilitating chemical transformations (Carrión et al., 2007).

Inhibition of Cyclooxygenase-2 (COX-2)

The effect of the methanesulfonamide group on COX-2 inhibitory activity provides insights into the therapeutic potential of such compounds. This research suggests the possibility of designing potent and selective inhibitors for COX-2, which could have implications for developing new anti-inflammatory drugs (Singh et al., 2004).

Carbonic Anhydrase Inhibitory and Cytotoxic Activities

Explorations into the cytotoxicity and carbonic anhydrase inhibitory activities of polymethoxylated-pyrazoline benzene sulfonamides reveal the compound's potential in cancer research. Such studies offer a foundation for developing novel therapeutic agents targeting tumor and non-tumor cell lines, with the goal of achieving tumor selectivity and minimizing cytotoxicity (Kucukoglu et al., 2016).

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Mode of Action

It is known that pyrazoline derivatives, which this compound is a part of, have confirmed biological and pharmacological activities . They have been associated with various activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Biochemical Pathways

It is known that pyrazoline derivatives can affect various cellular components negatively, particularly in the presence of oxidative stress . For example, they can increase the formation of malondialdehyde (MDA), a common biomarker for cells and tissue oxidative injury .

Pharmacokinetics

It is known that similar compounds, such as indole derivatives, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Result of Action

It is known that similar compounds, such as pyrazoline derivatives, can affect normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Action Environment

It is known that similar compounds, such as 3,4-dimethoxyphenethylamine, occur naturally in various species of cacti such as san pedro and peruvian torch , suggesting that these compounds may be stable and effective in a variety of environmental conditions.

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[3-[3-(2,4-dimethoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O5S/c1-5-21(25)24-19(17-10-9-16(28-2)12-20(17)29-3)13-18(22-24)14-7-6-8-15(11-14)23-30(4,26)27/h6-12,19,23H,5,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGJIANJNRVHJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-Fluorophenyl)sulfanylacetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2815695.png)

![2-ethoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2815697.png)

![2-Fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2815700.png)

![6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2815702.png)

![methyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2815706.png)

![Ethyl 2-methyl-5-[(4-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2815714.png)

![2-(2-fluorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2815715.png)